2-[1-(Propan-2-yl)pyrrolidin-3-yl]ethan-1-amine: Defined Scaffold in Patented Pyrrolidine Amide Bioactives
This specific N-isopropylpyrrolidine scaffold is explicitly claimed in patent families for bioactive molecules targeting the ryanodine receptor (RyR) . The patent US-9169205-B2 defines a genus of pyrrolidine amide derivatives where the pyrrolidine nitrogen is substituted with a branched alkyl group, such as isopropyl . This differentiates the compound from earlier kappa-opioid receptor agonists which often feature unsubstituted or aryl-substituted pyrrolidine ethylamines [1]. The presence of the specific 2-[1-(propan-2-yl)pyrrolidin-3-yl]ethan-1-amine moiety is therefore a direct requirement for synthesizing and exploring a distinct, proprietary chemical space associated with RyR modulation, rather than opioid receptor targets.
| Evidence Dimension | Receptor target profile |
|---|---|
| Target Compound Data | Scaffold for RyR modulator patents (e.g., EP-2764867-A1) |
| Comparator Or Baseline | Unsubstituted pyrrolidine ethylamines (e.g., 2-(pyrrolidin-3-yl)ethan-1-amine) in kappa-opioid agonist patents (e.g., US-20010006972-A1) |
| Quantified Difference | Qualitative difference in therapeutic target class (RyR vs. Kappa Opioid Receptor) |
| Conditions | Patent claims analysis |
Why This Matters
This provides clear intellectual property (IP) justification for procurement, as the specific compound is required to access and explore a defined, patented chemical series.
- [1] Eureka Patsnap. (2001). Pyrrolidinyl and pyrrolinyl ethylamine compounds as kappa agonists. US-20010006972-A1. View Source
